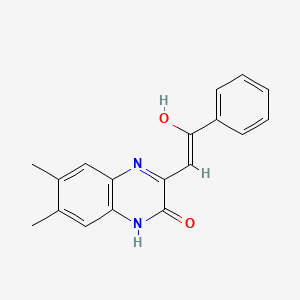
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one
Overview
Description
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, also known as 6,7-dimethyl-3-(2-hydroxy-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, is a heterocyclic compound belonging to the quinoxaline family. It is a white, crystalline solid that is soluble in water and ethanol. This compound has numerous applications in the scientific research community and has been the subject of numerous studies.
Scientific Research Applications
Antiviral Properties
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one and its derivatives have demonstrated significant antiviral properties. Research has shown that certain compounds in this category exhibit potent activity against human cytomegalovirus (HCMV), with lower IC50 values compared to standard treatments like ganciclovir. These compounds also showed low cytotoxicity and high selectivity index, making them promising candidates for antiviral therapy (Elzahabi, 2017).
Synthetic Chemistry and Molecular Structure
Various studies have focused on the synthesis, molecular structure, and crystalline form of derivatives of this compound. For instance, one study details the synthesis of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one, providing insights into its crystal and molecular structure (Li et al., 2006). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds.
Application in Organic Chemistry
The compound and its related derivatives find applications in organic chemistry, particularly in the synthesis of novel structures. For instance, research has explored the lithiation and side-chain substitution of related compounds, leading to modified derivatives with potentially unique properties and applications (Smith et al., 2003).
Antioxidant Properties
Some derivatives of 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one exhibit notable antioxidant properties. This is evidenced by research on compounds like 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones, which showed higher antioxidant activities compared to standard antioxidants (Hassan et al., 2017).
Inhibitor for c-Jun N-terminal Kinases
Research into the crystal structure of newly synthesized quinoxalines derivatives, including those related to 6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one, has shown potential as inhibitors for c-Jun N-terminal kinases. This can have implications in the development of therapeutic agents for diseases where these kinases play a role (Abad et al., 2020).
properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-phenylethenyl]-6,7-dimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-8-14-15(9-12(11)2)20-18(22)16(19-14)10-17(21)13-6-4-3-5-7-13/h3-10,21H,1-2H3,(H,20,22)/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWKVVLICPQNZ-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C=C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)/C=C(/C3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-3-(2-oxo-2-phenyl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



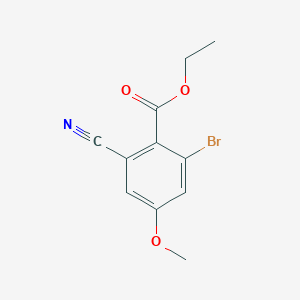
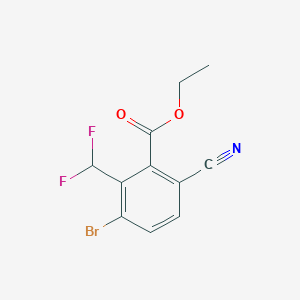

![3-[4-(2-Chloro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414450.png)
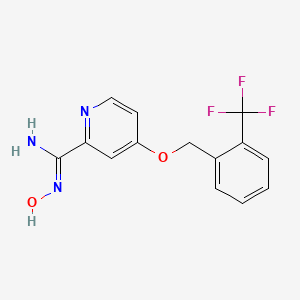
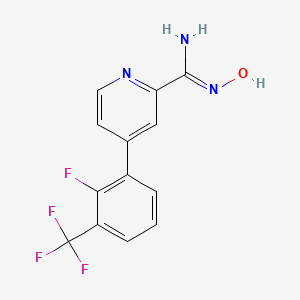
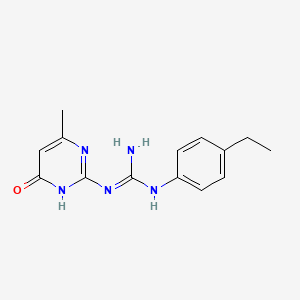
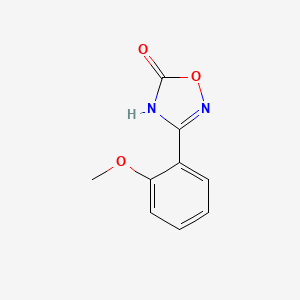
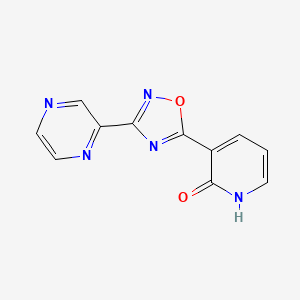
![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414462.png)
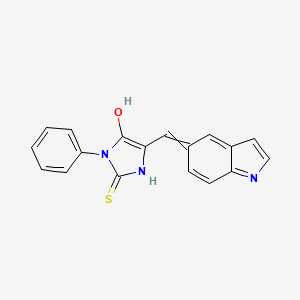
![3-[2-(4-Benzyloxy-phenyl)-2-oxo-ethylidene]-7-bromo-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414465.png)